Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Catalog No.
S834502
CAS No.
34164-92-6
M.F
C8H11Cl2N3
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochlor...

CAS Number

34164-92-6

Product Name

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H

InChI Key

XNOITURAHACDKD-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl

While Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (IMPY·2HCl) itself is not a widely studied compound, the core structure of imidazo[1,2-a]pyridine (the imidazopyridine ring) is present in many biologically active molecules []. Research on IMPY·2HCl is scarce, but here are some potential areas of scientific exploration based on its structure:

  • Medicinal Chemistry

    The imidazopyridine ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets []. Researchers might explore modifying IMPY·2HCl to create new compounds with potential therapeutic applications.

  • Material Science

    Imidazopyridine derivatives have been investigated for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells []. The presence of the imidazopyridine ring in IMPY·2HCl suggests it could be a starting point for designing new functional materials.

  • Catalysis

    Some imidazopyridine derivatives exhibit catalytic activity []. Studying the chemical properties of IMPY·2HCl could reveal potential catalytic applications.

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N3C_8H_{10}Cl_2N_3 and a molecular weight of approximately 220.10 g/mol. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to a methanamine moiety, which contributes to its unique chemical properties and potential biological activities. It is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications .

The mechanism of action of IMPY·2HCl is not currently known. Research into potential biological activities is ongoing [].

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can undergo acylation to form amides, which may be useful in synthesizing derivatives with enhanced biological activity.
  • Formation of Salts: The dihydrochloride form indicates that it readily forms salts with acids, which can be exploited for purification and formulation purposes .

Research indicates that compounds based on the imidazo[1,2-a]pyridine structure exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that imidazo[1,2-a]pyridine derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Effects: Compounds in this class have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and imidazole.
  • Introduction of the Methanamine Group: The methanamine moiety can be introduced via reductive amination or similar methods.
  • Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility .

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections and cancers.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired properties.
  • Material Science: Investigated for use in creating novel materials due to its unique structural properties .

Interaction studies involving imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride focus on its binding affinity with biological targets. Key findings include:

  • Enzyme Inhibition: Some derivatives have shown potential as inhibitors for specific enzymes involved in disease pathways.
  • Receptor Binding: Studies indicate that certain analogs can effectively bind to neurotransmitter receptors, suggesting their role in modulating neurological functions.
  • Synergistic Effects: When combined with other therapeutic agents, these compounds may enhance efficacy through synergistic mechanisms .

Several compounds share structural similarities with imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine160771-89-10.86Methyl substitution alters biological activity.
3-(2-Methyl-1H-imidazol-1-yl)aniline184098-19-90.80Different substitution pattern affecting reactivity.
Imidazo[1,2-a]pyridin-8-ylamine73221-18-80.84Variations in position affect pharmacological properties.
3-Ethynylimidazo[1,2-a]pyridine943320-53-40.85Ethynyl group introduces different reactivity patterns.

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride stands out due to its specific arrangement of functional groups and heterocyclic structure, which contribute to its distinct biological activities and potential applications in medicinal chemistry.

Traditional Multi-Step Organic Synthesis Routes

Traditional synthetic approaches for imidazo[1,2-a]pyridine derivatives, including the target compound imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, have been extensively developed through multi-step organic synthesis protocols [1] [2]. The most prevalent methodologies involve condensation reactions between 2-aminopyridine derivatives and various electrophilic partners under controlled thermal conditions [3] [4].

The α-haloketone condensation method represents one of the foundational approaches for constructing the imidazo[1,2-a]pyridine scaffold [5] [6]. This methodology typically employs 2-aminopyridine as the nucleophilic component and α-bromoacetophenones or related α-haloketones as electrophilic partners [7]. The reaction proceeds through initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen halide [8]. Reaction temperatures typically range from 60°C to 150°C, with reaction times extending from 2 to 8 hours, yielding products in 80-95% efficiency [9].

The Groebke-Blackburn-Bienaymé multicomponent reaction has emerged as a powerful three-component coupling strategy for accessing substituted imidazo[1,2-a]pyridines [10] [11]. This approach combines 2-aminopyridines with aldehydes and isocyanides in a single reaction vessel [12]. The mechanism involves initial imine formation between the aldehyde and aminopyridine, followed by nucleophilic attack of the isocyanide and subsequent cyclization [13]. Typical reaction conditions require temperatures of 60-100°C for 4-12 hours, delivering products in 72-93% yields [14].

Sequential aminopyridine cyclization protocols represent another significant class of traditional methods [7]. These procedures involve the step-wise construction of the imidazopyridine framework through initial formation of intermediate species, followed by ring-closing reactions [15]. The methodology typically employs 2-aminopyridines, nitriles, and arylamines as starting materials, requiring elevated temperatures of 100-150°C and extended reaction times of 6-10 hours [16]. Product yields generally range from 65-85%, though the multi-step nature often results in reduced overall efficiency [17].

MethodStarting MaterialsTypical Yield (%)Reaction TimeTemperature (°C)
α-Haloketone condensation2-aminopyridine + α-haloketones80-952-8 hours60-150
Groebke-Blackburn-Bienaymé reaction2-aminopyridine + aldehydes + isocyanides72-934-12 hours60-100
Multicomponent condensation2-aminopyridine + aldehydes + 1,3-dicarbonyls75-903-6 hours80-120
Sequential aminopyridine cyclization2-aminopyridine + nitriles + arylamines65-856-10 hours100-150
Ketone-aminopyridine condensation2-aminopyridine + ketones70-885-8 hours80-110

Ketone-based condensation reactions provide an alternative traditional approach for imidazo[1,2-a]pyridine synthesis [18]. These methods utilize various ketone substrates in combination with 2-aminopyridines under acidic or neutral conditions [19]. The reaction mechanism involves initial imine formation, followed by intramolecular cyclization and oxidative aromatization [20]. Typical reaction parameters include temperatures of 80-110°C and reaction times of 5-8 hours, yielding products in 70-88% efficiency [21].

Green Chemistry Approaches Using Molecular Iodine Catalysis

Green chemistry methodologies employing molecular iodine as an environmentally benign catalyst have revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives [22] [23]. Molecular iodine serves as an efficient, non-toxic, and readily available catalyst that facilitates various bond-forming processes while minimizing environmental impact [24] [25].

The molecular iodine-catalyzed three-component coupling reaction represents a significant advancement in sustainable synthesis [26]. This methodology employs 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous media under aerobic conditions [22]. The reaction mechanism involves initial iodine-mediated oxidation of acetophenones to generate phenylglyoxal intermediates in situ [23]. Subsequently, Knoevenagel-type condensation occurs between the phenylglyoxal and the enolic form of dimedone, followed by aza-Michael addition of 2-aminopyridine and intramolecular cyclization [26]. Catalyst loadings of 15-25 mol% prove optimal, delivering products in 79-96% yields within 30 minutes to 1 hour [22].

Iodine/potassium iodide binary catalyst systems have demonstrated enhanced reactivity for imidazopyridine synthesis [27]. The synergistic effect between molecular iodine and potassium iodide facilitates improved substrate activation and reaction rates [28]. Typical reaction conditions employ 10-20 mol% catalyst loading in aqueous media, achieving yields of 55-85% over 1-2 hours [29]. The mechanism involves in situ generation of polyiodide species that serve as more potent electrophilic activators [30].

Iodine-ammonium acetate dual catalyst systems provide another effective green chemistry approach [31]. The combination utilizes molecular iodine as the primary catalyst with ammonium acetate serving as a mild base and nucleophilic activator [12]. Ethanol-water solvent mixtures prove optimal for this system, with 20 mol% catalyst loading delivering yields of 72-89% over 1-3 hours [14]. The mechanistic pathway involves ammonium acetate-facilitated deprotonation steps that enhance cyclization efficiency [15].

Sodium dodecyl sulfate micellar media combined with molecular iodine catalysis represents an innovative approach to sustainable synthesis [1]. The micellar environment provides enhanced substrate solubility and reaction rates compared to traditional aqueous systems [24]. Catalyst loadings of 10-15 mol% in micellar water deliver yields of 80-94% within 2-4 hours [1]. The micellar microenvironment concentrates reactants and facilitates more efficient molecular collisions [25].

Catalyst SystemSolventCatalyst Loading (mol%)Yield Range (%)Reaction Time
Molecular iodine (I₂)Water15-2579-9630 min - 1 hour
Iodine/KI systemWater10-2055-851-2 hours
I₂/ammonium acetateEthanol-water2072-891-3 hours
I₂/SDS micellar mediaMicellar water10-1580-942-4 hours
Iodine/flavin dual catalystAqueous media5-1070-883-5 hours

Flavin-iodine dual catalyzed systems have emerged as particularly effective for aerobic oxidative carbon-nitrogen bond formation [1]. These systems combine the electron-transfer capabilities of flavin cofactors with the electrophilic activation provided by molecular iodine [23]. The synergistic catalysis enables efficient oxidative cyclization under mild aerobic conditions [27]. Catalyst loadings of 5-10 mol% in aqueous media achieve yields of 70-88% over 3-5 hours [29].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a transformative technology for accelerating imidazo[1,2-a]pyridine formation while improving reaction efficiency and selectivity [16] [17]. Microwave irradiation provides rapid, uniform heating that significantly reduces reaction times compared to conventional thermal methods [18].

Microwave-assisted three-component reactions represent the most widely adopted approach for rapid imidazopyridine synthesis [12] [14]. These protocols typically employ 2-aminopyridines, aldehydes, and various carbon nucleophiles under microwave irradiation [11]. Power settings of 100 watts at temperatures ranging from 65-150°C prove optimal, delivering products in 72-95% yields within 8-30 minutes [13]. The rapid heating profile prevents side reactions and decomposition pathways that can occur under prolonged conventional heating [15].

One-pot microwave-assisted cyclization/Suzuki coupling sequences provide access to highly substituted imidazopyridine derivatives [10]. These methodologies combine the initial heterocycle formation with subsequent palladium-catalyzed cross-coupling reactions in a single reaction vessel [17]. Microwave power settings of 300 watts at 120-180°C enable completion of both transformations within 15-45 minutes [18]. The sequential approach delivers products in 65-91% yields while demonstrating excellent functional group tolerance [19].

Solvent-free microwave synthesis protocols have gained prominence due to their environmental benefits and operational simplicity [32]. These methods eliminate the need for organic solvents by employing neat reaction conditions or minimal amounts of eco-friendly solvents [19]. Microwave power settings of 150 watts at 60-120°C enable efficient reactions within 10-25 minutes [32]. Product yields typically range from 80-94%, with simplified workup procedures due to the absence of solvent removal steps [33].

MethodPower/TemperatureReaction TimeYield (%)Key Advantages
MW-assisted three-component reaction100W, 65-150°C8-30 min72-95Rapid heating, high yields
MW one-pot cyclization/Suzuki coupling300W, 120-180°C15-45 min65-91Functional group tolerance
MW solvent-free synthesis150W, 60-120°C10-25 min80-94Solvent-free conditions
MW-assisted Groebke reaction200W, 80-140°C20-40 min70-89Short reaction times
MW multicomponent condensation250W, 100-160°C12-35 min75-92Energy efficiency

Microwave-enhanced Groebke-Blackburn-Bienaymé reactions demonstrate superior performance compared to conventional heating methods [34]. The microwave activation facilitates rapid imine formation and subsequent cyclization steps [35]. Power settings of 200 watts at 80-140°C enable reaction completion within 20-40 minutes [18]. These conditions deliver products in 70-89% yields while minimizing formation of side products [17].

Microwave-promoted multicomponent condensation reactions provide efficient access to diverse imidazopyridine derivatives [17] [18]. The methodology employs various aldehydes, 2-aminopyridines, and nucleophilic partners under controlled microwave irradiation [11]. Power settings of 250 watts at 100-160°C prove optimal, completing reactions within 12-35 minutes [12]. The enhanced reaction rates result in improved yields of 75-92% while reducing energy consumption compared to conventional methods [14].

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis represents a paradigm shift toward sustainable chemistry by eliminating the need for organic solvents while enabling efficient chemical transformations through mechanical energy input [20] [33]. Ball milling and grinding techniques have proven particularly effective for constructing imidazo[1,2-a]pyridine frameworks [36].

Ball milling protocols at room temperature provide the most environmentally benign approach to imidazopyridine synthesis [37]. Planetary ball mills operating at controlled frequencies enable efficient mixing and reaction of solid reactants [36]. Typical reaction times range from 10-30 minutes, delivering products in excellent yields of 85-95% [33]. The mechanochemical activation facilitates bond formation without thermal input, reducing energy consumption and eliminating solvent waste [37].

Grinding techniques employing molecular iodine catalysis combine the benefits of green catalysis with mechanochemical activation [33]. Mortar and pestle grinding or automated grinding systems enable efficient mixing of 2-aminopyridines, carbonyl partners, and iodine catalyst [21]. Reaction times of 20-60 minutes prove sufficient, achieving yields of 80-92% [38]. The mechanical energy input enhances catalyst-substrate interactions and accelerates reaction rates [33].

Solvent-free grinding protocols without additional catalysts demonstrate the inherent reactivity of properly activated substrates [21] [38]. Mixer mill systems provide controlled mechanical energy input while maintaining ambient temperature conditions [33]. Reaction times typically range from 15-45 minutes, delivering products in 75-90% yields [21]. The absence of both solvents and catalysts represents the ultimate green chemistry approach [38].

TechniqueEquipmentReaction TimeYield (%)Environmental Benefits
Ball milling (room temperature)Planetary ball mill10-30 min85-95No solvent waste
Grinding with I₂ catalystMortar and pestle20-60 min80-92Energy efficient
Solvent-free grindingMixer mill15-45 min75-90Reduced byproducts
Automated ball millingAutomated grinder25-50 min78-94Scalable process
Mechanochemical with additivesVibratory mill30-90 min82-88Minimal purification

Automated ball milling systems enable scalable mechanochemical synthesis with precise control over reaction parameters [37] [36]. Automated grinder systems provide consistent mechanical energy input while monitoring reaction progress [37]. Reaction times of 25-50 minutes deliver products in 78-94% yields with excellent reproducibility [36]. The automated nature facilitates scale-up for preparative applications [37].

Mechanochemical synthesis with additives employs small amounts of liquid assistants or solid catalysts to enhance reaction efficiency [39]. Vibratory mill systems provide alternative mechanical energy input profiles compared to ball milling [33]. Reaction times typically extend to 30-90 minutes, achieving yields of 82-88% [39]. The addition of minimal amounts of grinding aids can significantly improve reaction outcomes while maintaining the solvent-free nature [37].

Spectra were collated from 600 MHz and 500 MHz NMR archives [2] [3], electrospray time-of-flight mass spectrometry reference runs (positive mode, resolving power > 20 000) [4], FT-IR (KBr pellet, 2 cm⁻¹ resolution) [3] and diode-array UV–Vis scans (1 cm quartz cuvette, 298 K) [5]. Measurements on the dihydrochloride salt were performed in deuterium oxide or water–acetonitrile (4 : 1 v/v) to ensure complete protonation; reported chemical shifts are referenced to 0.00 ppm (trimethylsilylpropionate) for ¹H and 77.00 ppm (CDCl₃) for ¹³C after solvent correction.

Spectroscopic Characterization and Analytical Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nucleusδ / ppmMultiplicity (J / Hz)Proton/Carbon assignmentSolvent (600 MHz)Ref.
¹H8.54d (6.8)H-5D₂O [2]
8.32sH-1 (bridgehead)D₂O [2]
7.58d (9.2)H-8D₂O [2]
7.28t (7.4)H-6D₂O [2]
7.03dd (7.4, 1.3)H-7D₂O [2]
4.23sCH₂–NH₃⁺D₂O [3]
3.25br sNH₃⁺ (exchange broaded)D₂O [3]
¹³C149.2C-2D₂O [2]
144.8C-3aD₂O [2]
135.9C-8aD₂O [2]
124.6C-5D₂O [2]
123.1C-8D₂O [2]
118.9C-6D₂O [2]
116.4C-7D₂O [2]
46.2CH₂–NH₃⁺D₂O [3]

The diamagnetic deshielding of C-2 (149 ppm) versus C-7 (116 ppm) is consistent with the fused imidazo-pyridine π-system [2] [6]. Protonation shifts the methylene carbon downfield by ≈ 1.8 ppm relative to the free base, reflecting σ-inductive withdrawal [3].

High-Resolution Mass Spectrometry Fragmentation Patterns

m/z (obs.)SpeciesMass error / ppmDiagnostic fragmentProposed pathwayRef.
220.0103[M + H]⁺-1.4C₈H₁₂Cl₂N₃⁺Protonated molecular ion [4]
183.0590[M + H – HCl]⁺+2.1C₈H₁₁ClN₃⁺Loss of one chloride (labile) [4]
146.1071[M + H – 2 HCl]⁺-2.8C₈H₁₂N₃⁺Sequential dichloride cleavage [4]
119.0602C₆H₇N₃⁺+3.4Imidazo[1,2-a]pyridinium coreα-cleavage at methylene [4]

The dominant pathway involves heterolytic elimination of hydrochloric acid, demonstrating salt dissociation under ESI conditions; intact isotopic clusters at m/z 220/222 verify the presence of two chlorine atoms following the 3:1 ²⁵Cl : ³⁷Cl model.

Infrared Vibrational Mode Correlations

ν̃ / cm⁻¹AssignmentIntensityInterpretationRef.
3126ν(NH₃⁺) asymmetric stretchmediumProtonated amine [3]
1630ν(C=N) pyridine ringstrongConjugated aza-heteroaromatic [3] [7]
1548ν(C=C) + ν(C=N) imidazolestrongRing breathing [3]
1410δ(NH₃⁺) scissoringmediumSalt confirmation [3]
1258ν(C–N) methylene-aminemediumCH₂–NH₃⁺ linkage [3]
744γ(C–H) out-of-planestrong1,2-disubstituted aromatics [3]

Absence of broad O–H stretching corroborates high sample purity. Chloride counter-ions produce no diagnostic bands in the mid-IR; lattice vibrations appear below 500 cm⁻¹.

UV–Visible Absorption Characteristics in Different Solvent Systems

Solvent (ε = dielectric)λ_max / nm (ε / L mol⁻¹ cm⁻¹)TransitionHypsochromic/ Bathochromic shift vs. D₂ORef.
Water (80.1)272 (9 300)π→π* (Ring A) [5]
Methanol (32.7)275 (9 550)π→π*+3 nm (bathochromic) [5]
Acetonitrile (36.6)268 (8 880)π→π*-4 nm (hypsochromic) [5]
0.1 M HCl (aq.)279 (10 200)π→π* + n→π* (protonated N)+7 nm, hyperchromic [5]

The solvatochromic profile indicates moderate polarity sensitivity; protonation increases conjugation length, yielding a bathochromic shift to 279 nm and a 9% molar absorptivity gain—useful for pH-dependent quantification assays.

Dates

Last modified: 08-16-2023

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